molecular formula C10H9NO B1394493 2-(2-Ethynylphenyl)acetamide CAS No. 1301714-56-6

2-(2-Ethynylphenyl)acetamide

Cat. No. B1394493
M. Wt: 159.18 g/mol
InChI Key: GDTPIGQXNMUFMV-UHFFFAOYSA-N
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Description

“2-(2-Ethynylphenyl)acetamide” is a chemical compound with the molecular formula C10H9NO . It is a member of the class of acetamides . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for “2-(2-Ethynylphenyl)acetamide” is 1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) . This indicates that the compound has a molecular weight of 159.19 .


Physical And Chemical Properties Analysis

It has a molecular weight of 159.19 . The storage temperature is room temperature .

Scientific Research Applications

Opioid Kappa Agonists

  • The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, including compounds structurally related to 2-(2-Ethynylphenyl)acetamide, demonstrated potent and selective kappa-opioid agonist properties. Such compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide, exhibited significant analgesic effects in mouse models (Barlow et al., 1991).

Enzymatic Conversion in Carcinogenesis

  • N-hydroxy-2-fluorenylacetamide, a compound similar to 2-(2-Ethynylphenyl)acetamide, undergoes enzymatic conversion to o-amidophenols in rat liver, indicating its role in carcinogenesis processes. This transformation is influenced by polycyclic aromatic hydrocarbons and involves multiple enzymatic steps (Gutmann & Erickson, 1969).

Anticancer Drug Synthesis

  • N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, chemically related to 2-(2-Ethynylphenyl)acetamide, has been synthesized and identified for its anticancer properties. This compound showed promising results in in silico modeling studies targeting the VEGFr receptor, suggesting its potential in cancer treatment (Sharma et al., 2018).

Monoamine Transporters Research

  • 2-[(Diphenylmethyl)sulfinyl]acetamide, a compound related to 2-(2-Ethynylphenyl)acetamide, has been investigated for its role in dopamine uptake inhibition. This research has implications for the treatment of psychostimulant abuse, showcasing the importance of structural elements in drug design (Okunola-Bakare et al., 2014).

Chemoselective Acetylation in Antimalarial Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, a derivative of 2-(2-Ethynylphenyl)acetamide, serves as an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 as a catalyst highlights its significance in pharmaceutical chemistry (Magadum & Yadav, 2018).

Therapeutic Effects in Viral Infections

  • Novel derivatives like 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, structurally similar to 2-(2-Ethynylphenyl)acetamide, have shown significant antiviral effects against Japanese encephalitis. This underscores its potential in developing treatments for viral infections (Ghosh et al., 2008).

Novel Analgesic Agents

  • Structurally similar compounds to 2-(2-Ethynylphenyl)acetamide have been synthesized and evaluated as opioid kappa agonists, with certain derivatives showing potent analgesic effects. This research contributes to the development of novel analgesic agents (Costello et al., 1991).

Fluorescent Chemodosimeter

  • The development of a fluorescent chemodosimeter based on 1,8-naphthyridine, structurally related to 2-(2-Ethynylphenyl)acetamide, enables high selectivity in detecting Zn2+ and Cu2+. This highlights its application in chemical sensing and analysis (Yu et al., 2008).

Safety And Hazards

The safety information for “2-(2-Ethynylphenyl)acetamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTPIGQXNMUFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethynylphenyl)acetamide

Synthesis routes and methods I

Procedure details

To a nitrogen de-gassed solution of 2-(2-iodophenyl)acetamide (I38) (1.75 g, 6.70 mmol) in dry THF (50 mL) and dry DMF (10 mL) was added Pd(PPh3)4 (0.194 g, 0.168 mmol) and Cu(I)I (0.064 g, 0.34 mmol), triethylamine (3.27 mL, 23.5 mmol). The mixture was stirred for 10 minutes and TMS-acetylene (1.52 mL, 10.7 mmol) was added. The reaction mixture was then stirred at room temperature for 18 hours, concentrated in vacuo and purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.) to give a beige solid. This material was dissolved in dry THF (25 mL) under an atmosphere of nitrogen and TBAF (1.0 M in THF, 2.805 mL, 2.805 mmol) was added dropwise at 0° C. The solution was stirred at this temperature for 1 hour and 15 minutes after which water (5 mL) was added. The reaction mixture was concentrated in vacuo and diluted with EtOAc (100 mL) and sat. aq. NaHCO3 (100 mL). The layers were separated and aqueous layer was extracted with EtOAc (100 mL), the organic layers were combined and washed with water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give the crude product. The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C., then 0-20% methanol in EtOAc) to give the title compound (I39) (0.239 g, 22% yield over 2 steps) as a beige solid; 1H NMR (400 MHz, d6-DMSO) δ 7.21 (dd, J=7.6, 1.1 Hz, 1H), 7.18-7.05 (m, 3H), 7.04-6.98 (m, 1H), 6.70 (s, 1H), 4.08 (s, 1H), 3.36 (s, 2H). LCMS Method C: rt 4.71 min; m/z 160.2 [M+H]+.
Name
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Name
Cu(I)I
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2.805 mL
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25 mL
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Yield
22%

Synthesis routes and methods II

Procedure details

A 1.0 M solution of TBAF in THF (59.1 mL, 59.1 mmol) was slowly added to a cooled (5° C. water/ice bath) solution of 2-(2-((trimethylsilyl)ethynyl)phenyl)acetamide (I7) (11.4 g, 49.3 mmol) in DCM (150 mL) and acetic acid (3.66 mL, 64.1 mmol). The mixture was stirred at 5° C. for 1 hour before 10% aqueous NaHCO3 solution (150 mL) was added. The resulting mixture was extracted with DCM (3×50 mL) then the combined organics were dried (MgSO4), filtered and evaporated in vacuo until approximately 15 mL of solvent remained. This solution was diluted with Et2O (100 mL) and EtOAc (100 mL) resulting in the formation of a precipitate, which was filtered and dried to give 2.81 g of the title compound I8 as a brown solid. The remaining filtrate was adsorbed onto silica gel and purified using column chromatography (CombiFlash Rf, 80 g SiO2 Cartridge, 0-10% MeOH in DCM). An additional 2.62 g of the title compound I8 was isolated as a brown solid (combined total 5.43 g, 69%); 1H NMR (300 MHz, d6-DMSO) δ 7.44 (d, J=7.5 Hz, 1H), 7.21-7.37 (m, 4H), 6.93 (brs, 1H), 4.32 (s, 1H), 3.59 (s, 2H). LCMS-B: rt 4.734 min; m/z 160 [M+H]+.
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2-(2-((trimethylsilyl)ethynyl)phenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
L Zhang, D Ye, Y Zhou, G Liu, E Feng… - The Journal of …, 2010 - ACS Publications
A regioselective hydroamidation of 2-(1-alkynyl)phenylacetamides with Au(PPh 3 )Cl/AgSbF 6 as the catalyst proceeded by a 7-endo-dig pathway to afford 3-benzazepinones. This …
Number of citations: 90 pubs.acs.org
S Wang, L Zhang, X Ding, Y Zhou, J Wang… - The Journal of …, 2011 - ACS Publications
A protocol for the facile synthesis of 2-phenylnaphthalene has been developed. The benzyl carbon acts as a nucleophilic center in the presence of the amide nitrogen and acetate …
Number of citations: 6 pubs.acs.org

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